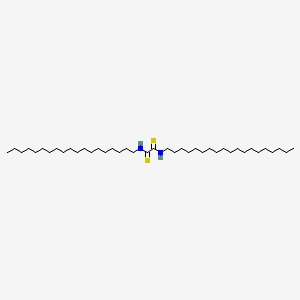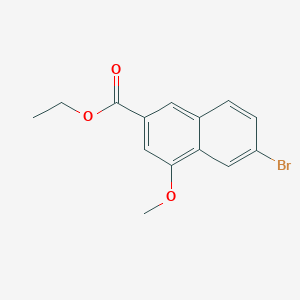
6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and an ethyl ester group at the 2nd position of the naphthalene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester typically involves the bromination of 4-methoxy-2-naphthalenecarboxylic acid followed by esterification. The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification is then performed using ethanol and a strong acid catalyst like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 6-amino-4-methoxy-2-naphthalenecarboxylic acid ethyl ester.
Reduction: 6-Bromo-4-methoxy-2-naphthalenemethanol.
Hydrolysis: 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid.
Aplicaciones Científicas De Investigación
6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-naphthalenecarboxylic acid methyl ester
- 4-Methoxy-2-naphthalenecarboxylic acid ethyl ester
- 6-Bromo-4-methoxy-2-naphthalenemethanol
Uniqueness
6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester is unique due to the combination of its bromine, methoxy, and ethyl ester groups. This combination imparts specific chemical and physical properties that make it suitable for various applications in organic synthesis and scientific research. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the compound’s electronic properties .
Propiedades
Fórmula molecular |
C14H13BrO3 |
|---|---|
Peso molecular |
309.15 g/mol |
Nombre IUPAC |
ethyl 6-bromo-4-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H13BrO3/c1-3-18-14(16)10-6-9-4-5-11(15)8-12(9)13(7-10)17-2/h4-8H,3H2,1-2H3 |
Clave InChI |
OCWGUEYNDLLUAZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


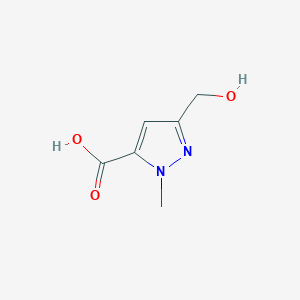

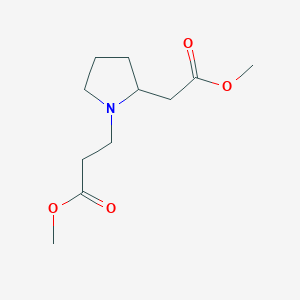
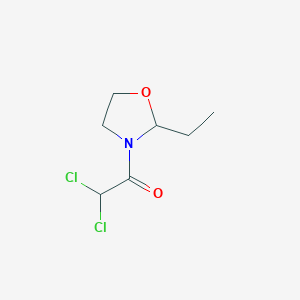
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)

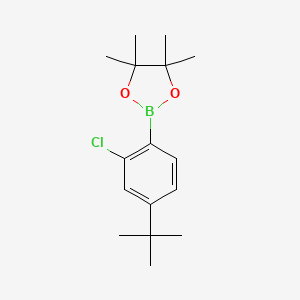
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
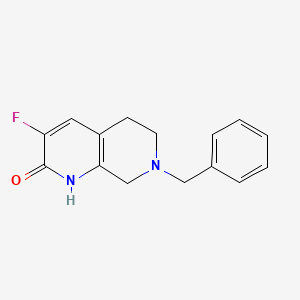
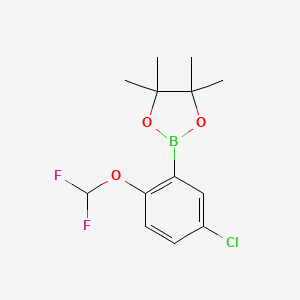
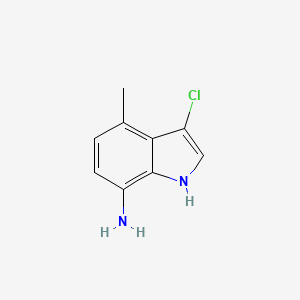
![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)
